Methyl 3-bromo-2-methylbenzoate Methyl 3-bromo-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 99548-54-6
VCID: VC21151777
InChI: InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
SMILES: CC1=C(C=CC=C1Br)C(=O)OC
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

Methyl 3-bromo-2-methylbenzoate

CAS No.: 99548-54-6

Cat. No.: VC21151777

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-2-methylbenzoate - 99548-54-6

Specification

CAS No. 99548-54-6
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name methyl 3-bromo-2-methylbenzoate
Standard InChI InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Standard InChI Key MKQQTCSBXHAYQL-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Br)C(=O)OC
Canonical SMILES CC1=C(C=CC=C1Br)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-bromo-2-methylbenzoate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol. The compound features a 2-methyl group on the benzene ring, giving it unique chemical properties and reactivity patterns.

Identification Parameters

The following table provides essential identification parameters for Methyl 3-bromo-2-methylbenzoate:

ParameterValue
CAS Number99548-54-6
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.071 g/mol
IUPAC Namemethyl 3-bromo-2-methylbenzoate
SMILES NotationCC1=C(C=CC=C1Br)C(=O)OC
InChI KeyMKQQTCSBXHAYQL-UHFFFAOYSA-N
InChIInChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3

Source:

Structural Analysis

The structure of methyl 3-bromo-2-methylbenzoate consists of a benzene ring with three functional groups: a bromine atom at position 3, a methyl group at position 2, and a methyl ester group. This specific arrangement of functional groups confers unique reactivity to the molecule, particularly at the bromine position, which serves as a reactive site for nucleophilic substitution reactions .

Physical and Chemical Properties

Methyl 3-bromo-2-methylbenzoate exists as white to yellow crystalline lumps at room temperature. Its physical state and distinctive properties make it suitable for various synthetic applications and laboratory procedures.

Physical Properties

The following table summarizes the key physical properties of Methyl 3-bromo-2-methylbenzoate:

PropertyValueSource
Physical StateCrystalline lumps
ColorWhite to yellow
Melting Point32°C
Boiling Point140°C / 256.3±20.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point108.8±21.8°C
Vapor Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.545
LogP3.34
PSA26.30000

The compound's physical properties, particularly its relatively low melting point and moderate boiling point, make it suitable for various laboratory procedures requiring thermal manipulation.

Synthesis Methods

Methyl 3-bromo-2-methylbenzoate can be synthesized through several routes, with esterification of the corresponding carboxylic acid being the most common approach.

Esterification from 3-Bromo-2-methylbenzoic Acid

The primary method for synthesizing methyl 3-bromo-2-methylbenzoate involves the esterification of 3-bromo-2-methylbenzoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid or thionyl chloride.

Thionyl Chloride Method

A well-documented synthetic route employs thionyl chloride as follows:

  • A mixture of 3-bromo-2-methylbenzoic acid (5.0 g, 23 mmol) in methanol (80 mL) is combined with thionyl chloride (11.0 g, 93 mmol) at 20°C.

  • The mixture is stirred for 1.5 hours at 70°C.

  • After reaction completion, volatiles are removed, and the residue is taken up in ethyl acetate (100 mL).

  • The solution is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • The product is purified by flash column chromatography to yield methyl 3-bromo-2-methylbenzoate as a red solid with 99% yield .

This high-yield synthesis route is particularly valuable for laboratory-scale production and demonstrates the efficiency of thionyl chloride as an activating agent for carboxylic acid esterification.

Chemical Reactivity and Transformations

Methyl 3-bromo-2-methylbenzoate exhibits versatile chemical reactivity owing to its functional group arrangement. Understanding these reaction patterns is crucial for its application in organic synthesis.

Hydrolysis

One of the most important reactions of methyl 3-bromo-2-methylbenzoate is its hydrolysis to 3-bromo-2-methylbenzoic acid, which serves as a building block for various pharmaceutical intermediates.

The hydrolysis is typically performed under basic conditions:

  • A mixture of methyl 3-bromo-2-methylbenzoate (35.0 g, 152.79 mmol) and lithium hydroxide (10.9 g, 453.79 mmol) in THF (300 mL) and water (50 mL) is stirred at 60°C for 16 hours.

  • After concentration under vacuum, the residue is diluted with water (80 mL) and acidified to pH 4 with 2N HCl.

  • The precipitated solids are collected by filtration, washed with water, and dried under vacuum.

  • This procedure yields 3-bromo-2-methylbenzoic acid (30 g) with a 91% yield .

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. These substitution reactions are valuable for introducing diverse functional groups into the aromatic scaffold .

Reduction and Oxidation

The compound can undergo reduction of the ester group to form the corresponding alcohol using reducing agents like lithium aluminum hydride. Additionally, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate .

Applications in Research and Industry

Methyl 3-bromo-2-methylbenzoate has found diverse applications in both research laboratories and industrial settings due to its versatile reactivity and functional group arrangement.

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of compounds with therapeutic potential:

  • It is utilized as a building block in the synthesis of Erismodegib, undergoing a Suzuki coupling reaction with 4-trifluoromethoxy phenylboronic acid to yield intermediates for further transformations.

  • The compound has been employed in the synthesis of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors, highlighting its versatility in medicinal chemistry .

Agrochemical Applications

Research indicates the potential use of methyl 3-bromo-2-methylbenzoate as a building block for developing new pesticide formulations that target specific pests while minimizing environmental impact .

Biological Activity

Research findings indicate that methyl 3-bromo-2-methylbenzoate possesses notable biological activities that could be exploited for therapeutic applications.

Antimicrobial Properties

Studies have demonstrated that the compound exhibits efficacy against various bacterial strains and fungi, indicating its potential as an antibiotic agent. This antimicrobial activity makes it a promising starting point for developing new antimicrobial compounds.

Derivatives and Structural Modifications

Several derivatives of methyl 3-bromo-2-methylbenzoate have been synthesized and studied, each with unique properties and applications.

Nitro Derivatives

Methyl 3-bromo-2-methyl-5-nitrobenzoate (CAS: 885519-05-1) can be synthesized by nitration of methyl 3-bromo-2-methylbenzoate using nitric acid in sulfuric acid at low temperatures (-30°C to 10°C). This nitro derivative serves as an intermediate in the synthesis of various amino compounds .

Amino Derivatives

Reduction of the nitro derivatives yields the corresponding amino compounds, such as methyl 5-amino-3-bromo-2-methylbenzoate. This reduction can be performed using iron powder and ammonium chloride in ethanol/water at 70°C, with yields of approximately 95% .

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